Superior Biochemical Potency: DNL-201 vs. GNE7915 in LRRK2 Kinase Assay
In a direct head-to-head comparison of binding affinity, DNL-201 (GNE-0877) demonstrates a Ki of 0.7 nM for LRRK2, which is 1.4-fold more potent than the structurally related aminopyrazole GNE7915, which exhibits a Ki of 1.0 nM under identical biochemical assay conditions [1]. This difference in potency is reflected in cellular activity where DNL-201 shows an IC50 of 3 nM compared to 9 nM for GNE7915, representing a 3-fold improvement in cellular target engagement [1].
| Evidence Dimension | LRRK2 kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.7 nM |
| Comparator Or Baseline | GNE7915 Ki = 1.0 nM |
| Quantified Difference | 1.4-fold more potent |
| Conditions | Biochemical kinase activity assay using recombinant human LRRK2 |
Why This Matters
Higher intrinsic potency may translate to lower effective doses required to achieve target engagement, reducing potential off-target effects in vivo.
- [1] Estrada AA, Chan BK, Baker-Glenn C, et al. Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. J Med Chem. 2014;57(3):921-936. doi:10.1021/jm401654j. View Source
